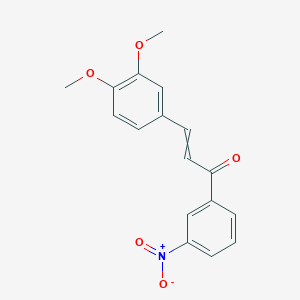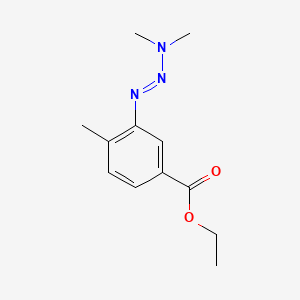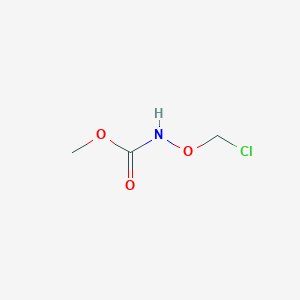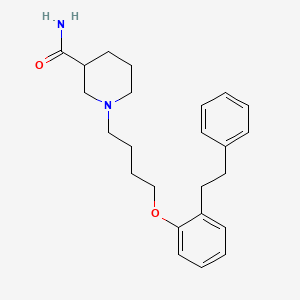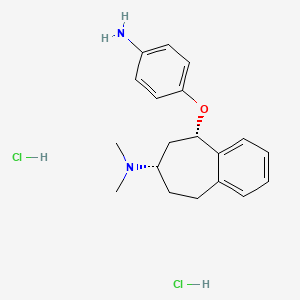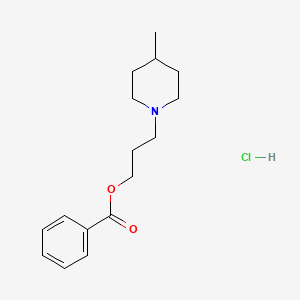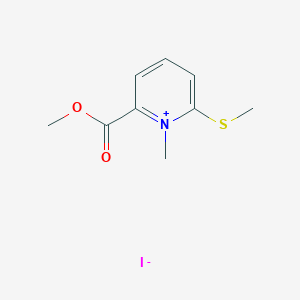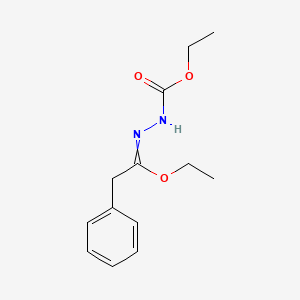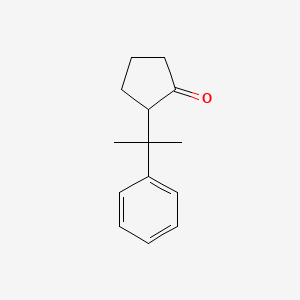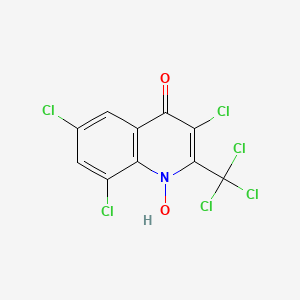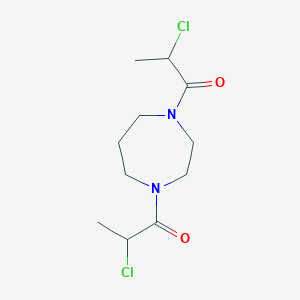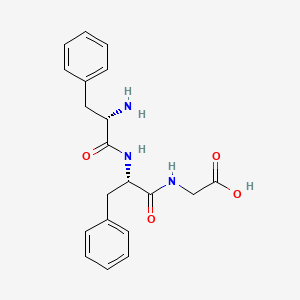
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is a chemical compound with a molecular formula of C22-H18-N4-O3-S and a molecular weight of 418.50 This compound is known for its unique structure, which includes a methanesulfonamide group, a cyano group, and an acridine moiety
Méthodes De Préparation
The synthesis of Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine moiety, followed by the introduction of the cyano group and the methanesulfonamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production .
Analyse Des Réactions Chimiques
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. In medicine, it has shown promise as a therapeutic agent for the treatment of certain diseases. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved in these processes include topoisomerases and other enzymes involved in DNA metabolism .
Comparaison Avec Des Composés Similaires
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride can be compared with other similar compounds, such as other acridine derivatives and methanesulfonamide-containing compounds. These similar compounds may share some structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the acridine moiety, cyano group, and methanesulfonamide group, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
76708-69-5 |
|---|---|
Formule moléculaire |
C22H19ClN4O3S |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
N-[4-[(4-cyanoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H18N4O3S.ClH/c1-29-20-12-15(26-30(2,27)28)10-11-19(20)25-22-16-7-3-4-9-18(16)24-21-14(13-23)6-5-8-17(21)22;/h3-12,26H,1-2H3,(H,24,25);1H |
Clé InChI |
GJSRFDQQFGHZMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



